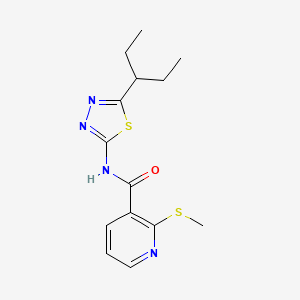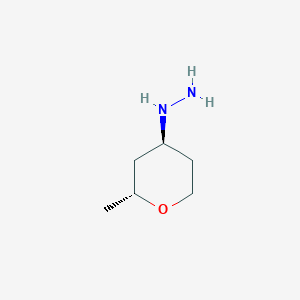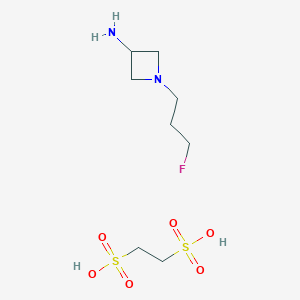
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate is a chemical compound with the molecular formula C8H19FN2O6S2 and a molecular weight of 322.37 g/mol . This compound is known for its unique structure, which includes a fluoropropyl group attached to an azetidin-3-amine core, and is further stabilized by ethane-1,2-disulfonate. It is often used as an intermediate in the synthesis of various pharmaceuticals and other chemical products .
Méthodes De Préparation
The synthesis of 1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate typically involves multiple steps:
Starting Material: The process begins with the preparation of 1-(3-Fluoropropyl)azetidin-3-amine.
Reaction with Ethane-1,2-disulfonate: This intermediate is then reacted with ethane-1,2-disulfonate under controlled conditions to form the final product.
Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluoropropyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion . The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate involves its interaction with specific molecular targets. The fluoropropyl group enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethane-1,2-disulfonate moiety contributes to the compound’s stability and solubility, facilitating its biological activity .
Comparaison Avec Des Composés Similaires
1-(3-Fluoropropyl)azetidin-3-amine ethane-1,2-disulfonate can be compared with other similar compounds such as:
1-(3-Fluoropropyl)azetidin-3-amine: Lacks the ethane-1,2-disulfonate group, which affects its stability and solubility.
Azetidin-3-amine derivatives: These compounds vary in their substituents, leading to differences in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H19FN2O6S2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
ethane-1,2-disulfonic acid;1-(3-fluoropropyl)azetidin-3-amine |
InChI |
InChI=1S/C6H13FN2.C2H6O6S2/c7-2-1-3-9-4-6(8)5-9;3-9(4,5)1-2-10(6,7)8/h6H,1-5,8H2;1-2H2,(H,3,4,5)(H,6,7,8) |
Clé InChI |
HNYSRSTXYPNNRY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1CCCF)N.C(CS(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


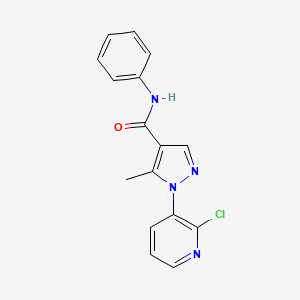
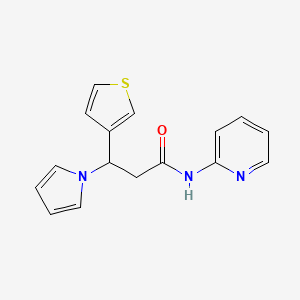
![5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13364331.png)

![3-[(Methylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364338.png)
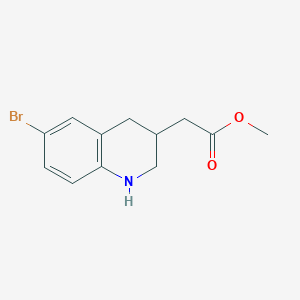
![1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13364344.png)
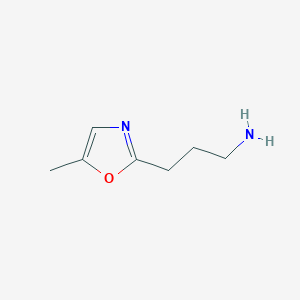
![2-(4-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13364360.png)
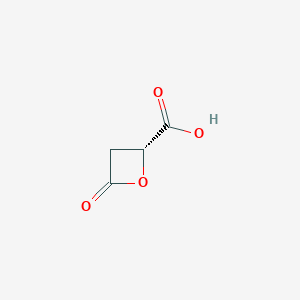
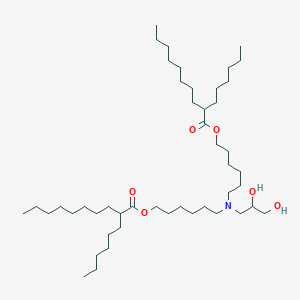
![3-[6-(2,3-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364368.png)
